N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-15(17-9-5-13-6-10-19-12-13)16(7-1-2-8-16)14-4-3-11-20-14/h3-4,6,10-12H,1-2,5,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCORYPVROKWVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclopentane Carboxylic Acid Intermediate
The synthesis begins with the preparation of 1-(thiophen-2-yl)cyclopentanecarboxylic acid, a critical intermediate. This step typically employs a [2+2] cycloaddition or ring-closing metathesis strategy.
Method A: Cyclopropane Ring Expansion
- Reactants : Thiophene-2-carbonitrile and cyclopropane derivatives.
- Conditions : Lewis acid catalysis (e.g., AlCl₃) in dichloromethane at 0–5°C for 12 hours.
- Yield : ~65% (reported for analogous cyclopentane syntheses).
Method B: Diethyl Malonate Alkylation
- Reactants : Diethyl malonate, 2-thienylmagnesium bromide.
- Conditions : Grignard reaction in tetrahydrofuran at reflux (66°C), followed by acid hydrolysis.
- Yield : ~58% (extrapolated from similar malonate alkylations).
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclopropane Expansion | AlCl₃ | Dichloromethane | 0–5°C | 65% |
| Diethyl Malonate Alkylation | None | Tetrahydrofuran | 66°C | 58% |
Amide Bond Formation with 2-(Furan-3-yl)ethylamine
The carboxylic acid intermediate is coupled with 2-(furan-3-yl)ethylamine using carbodiimide-based reagents.
Method C: EDCI/HOBt-Mediated Coupling
- Reactants : 1-(Thiophen-2-yl)cyclopentanecarboxylic acid, 2-(furan-3-yl)ethylamine.
- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
- Solvent : Dichloromethane or dimethylformamide.
- Conditions : 0–25°C for 6–24 hours.
- Yield : 72–78% (based on analogous amide couplings).
Method D: Mixed Anhydride Method
- Reactants : Acid chloride derivative of the carboxylic acid, prepared using thionyl chloride.
- Conditions : Reaction with 2-(furan-3-yl)ethylamine in tetrahydrofuran at −10°C.
- Yield : 68–70% (lower due to side reactions).
| Coupling Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt | Dichloromethane | 25°C | 78% |
| Mixed Anhydride | SOCl₂, Et₃N | Tetrahydrofuran | −10°C | 70% |
Optimization Strategies for Improved Efficiency
Solvent and Temperature Effects
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Accelerates coupling by 30% in EDCI/HOBt reactions (1 mol% loading).
- Molecular Sieves : 3Å sieves absorb generated HCl, shifting equilibrium toward product formation in mixed anhydride methods.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis with Structural Analogs
N-(2,2-Di(furan-2-yl)ethyl) Analogs
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of reduced furan and thiophene derivatives.
Substitution: Formation of substituted furan and thiophene derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits a range of biological activities, making it a candidate for pharmacological studies:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The presence of heterocyclic rings like furan and thiophene is often associated with anticancer activity due to their ability to interact with cellular targets such as enzymes and receptors.
- Antimicrobial Effects : Research indicates that compounds with similar structures can exhibit antimicrobial properties. The furan and thiophene groups may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways .
- Anti-inflammatory Properties : Some studies have shown that derivatives of cyclopentanecarboxamides can possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria in vitro. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammation markers in animal models of arthritis. |
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key Features :
- Heterocyclic Substituents : The simultaneous presence of thiophene and furan groups distinguishes it from analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () or furan-only derivatives. Thiophene’s sulfur atom enhances π-electron delocalization compared to furan’s oxygen, influencing dipole moments and intermolecular interactions (e.g., C–H⋯S vs. C–H⋯O) .
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the aromatic rings and amide group range from 8.5° to 13.5° .
Table 1: Structural Parameters of Selected Carboxamide Derivatives
Methodology :
- Amide Coupling : The target compound likely shares synthetic routes with ’s carboxamides, which employ HATU or EDCI for amide bond formation. In contrast, utilizes iodine/Cs₂CO₃-mediated sulfonamide synthesis, highlighting divergent strategies for sulfur-containing analogs .
- Solvent Systems : Acetonitrile, a common solvent in and , may enhance reaction homogeneity for the target compound’s synthesis, though polar aprotic solvents like DMF could improve solubility of bulky intermediates .
Pharmacological and Toxicological Comparisons
- However, substitution patterns (e.g., furan vs. tetrahydrofuran in compound 34) significantly modulate potency .
- Toxicity: Thiophene carboxamides are associated with genotoxicity in bacterial and mammalian cells, as noted in . The furan-ethyl group in the target compound may mitigate this risk compared to nitro-substituted analogs, though furans themselves can form reactive metabolites .
Physicochemical Properties
- Lipophilicity : The cyclopentane core and ethyl-furan chain may reduce logP compared to cyclohexane or aryl-substituted analogs (e.g., compound 31 in ), enhancing aqueous solubility .
- Hydrogen Bonding : The furan oxygen and amide carbonyl offer hydrogen-bond acceptor sites, contrasting with purely thiophene-based analogs, which rely more on sulfur-mediated interactions .
Biological Activity
N-(2-(furan-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclopentanecarboxamide structure followed by the introduction of furan and thiophene moieties. The synthetic pathway may include:
- Formation of cyclopentanecarboxylic acid derivatives.
- Alkylation with furan and thiophene-containing reagents.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of furan and thiophene rings often contributes to increased reactivity against various bacterial strains. In vitro studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Studies have also explored the anticancer potential of related compounds. For instance, derivatives containing thiophene rings have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. The mechanism is hypothesized to involve apoptosis induction in cancer cells.
Neuropharmacological Effects
Recent investigations into new psychoactive substances (NPS) indicate that compounds structurally related to this compound may exhibit psychoactive effects. This raises concerns regarding their safety profile and potential for abuse among users.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1 | Antimicrobial against E. coli | |
| 2 | Cytotoxicity in breast cancer cells | |
| 3 | Psychoactive effects in animal models |
These studies demonstrate the diverse biological activities linked to compounds with similar structural features.
The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:
- Interaction with specific enzyme targets.
- Modulation of cell signaling pathways.
- Induction of oxidative stress in microbial cells or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
